N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to a class of compounds designed for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole and pyridine rings, which are often incorporated into drug design due to their potential for various biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of pyrazole and pyridine derivatives. For instance, the synthesis of 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide series involves the design and synthesis of new anti-TB agents with various amine moieties . Another example is the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which was achieved in 9 steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole . These examples suggest that the synthesis of the compound would likely involve a complex multi-step process, potentially including the formation of the pyrazole ring followed by its attachment to the pyridine core and further functionalization.
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically includes heterocyclic rings such as pyrazole and pyridine, which are known for their versatility in drug design. The presence of these rings can significantly affect the compound's electronic distribution, conformation, and overall chemical reactivity. The papers do not provide detailed molecular structure analysis of the specific compound, but they do suggest that the structural features of these compounds are critical for their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include various functional group transformations and ring-forming reactions. For example, the formation of pyrazolo[1,5-a]pyridines from 2,2-diacyl-N-(1-pyridinio)vinylaminides through thermal reactions indicates the potential for cyclization reactions in the synthesis of such compounds . Additionally, the reactions of pyridoxal hydrochloride with N-arylcyanoacetamides to prepare 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides demonstrate the versatility of these heterocyclic frameworks in undergoing condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the properties of related compounds can be inferred to some extent. For example, the presence of heterocyclic rings, amide groups, and other functional groups can influence the solubility, stability, and reactivity of these compounds. The antimicrobial activity of some of these compounds suggests that they have the necessary chemical properties to interact with biological targets . The synthesis of PET agents for imaging in cancers also indicates that these compounds can be designed to have specific physical properties suitable for biomedical applications .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Research has focused on synthesizing novel heterocyclic compounds that incorporate the pyrazole moiety. These efforts aim to explore the potential biological activities of these compounds. For instance, Kumar and Mashelker (2007) elaborated on the synthesis of novel oxadiazole heterocyclic compounds containing the pyranopyridine-2-one moiety, anticipating better hypertensive activity (Kumar & Mashelker, 2007).
Thermal Reactions and Compound Formation : Another study by Tamura et al. (1973) investigated the thermal reactions of diacylvinylaminides to form pyrazolo[1,5-a]pyridines and isoxazoles, contributing to the knowledge of compound stability and reactivity under heat (Tamura, Miki, Sumida, & Ikeda, 1973).
Anticancer and Anti-inflammatory Agents : Research into the anticancer and anti-inflammatory properties of pyrazolopyrimidines derivatives was conducted by Rahmouni et al. (2016). They synthesized a series of compounds and evaluated them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, discussing structure-activity relationships (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Properties and Synthesis Techniques
Microwave-Assisted Synthesis : Milosevic et al. (2015) reported on the microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showcasing a method to improve yield and reduce reaction times (Milosevic, Šterbal, Feguš, Baškovč, Prek, Grošelj, Stanovnik, & Svete, 2015).
Cyclization Reactions for Heterocyclic Compounds : The work by Goryaeva, Burgart, and Saloutin (2013) explored the cyclization reactions of ethyl propionates with aminopyrazole, leading to pyrazolopyrimidinones under certain conditions. This research sheds light on the mechanisms and outcomes of such reactions in the synthesis of complex heterocycles (Goryaeva, Burgart, & Saloutin, 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, alteration of signal transduction, and changes in gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on a variety of factors, including the specific targets of the compound, the nature of the interactions with these targets, and the specific cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-7-2-4-12(14(17)20)13(19)15-6-10-21-11-9-18-8-3-5-16-18/h2-5,7-8H,6,9-11H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQLDCPJWDROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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